molecular formula C12H10FN B1435763 6-Cyclopropyl-8-fluoroisoquinoline CAS No. 1818847-45-8

6-Cyclopropyl-8-fluoroisoquinoline

Cat. No.: B1435763
CAS No.: 1818847-45-8
M. Wt: 187.21 g/mol
InChI Key: LUHTZZAWGLPNFQ-UHFFFAOYSA-N
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Description

6-Cyclopropyl-8-fluoroisoquinoline is a fluorinated isoquinoline . Fluorinated isoquinolines have attracted widespread attention as important components of pharmaceuticals and materials, due to their unique characteristics such as biological activities and light-emitting properties .


Synthesis Analysis

Fluorinated isoquinolines have been synthesized using various approaches . These include the direct introduction of fluorine onto the isoquinoline ring, the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and the simultaneous installation of an isoquinoline framework and a fluorine substituent .

Scientific Research Applications

Antibacterial Activity

A significant application of 6-Cyclopropyl-8-fluoroisoquinoline derivatives is in the development of antibacterial agents. Research has shown that these compounds exhibit potent antibacterial activity against a range of bacterial strains. For instance, certain 8-alkoxyquinolone and 5-amino-8-alkoxyquinolone derivatives, which include modifications at the 6-fluoro position, demonstrate strong activity against both Gram-positive and Gram-negative bacteria, as well as reduced side effects like phototoxicity compared to other quinolones (Sánchez et al., 1995). Similarly, compounds with 6-fluoro-7-(substituted secondary amino)-8-methoxy-5-sub-4-oxoquinoline-3-carboxylic acid structures have shown effectiveness against Mycobacterium tuberculosis, including multi-drug resistant strains (Senthilkumar et al., 2008).

Photostability and Biological Activity

The photostability and biological activity of fluoroquinolones substituted at the 8 position, including those with a 6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl] structure, are another area of research interest. These compounds have shown increased stability against UV irradiation and retained antibacterial activity, making them promising for applications where light exposure is a concern (Matsumoto et al., 1992).

Antimycobacterial Activities

Fluoroquinolones with modifications at the 6-fluoro position, including 6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl] structures, have been synthesized and evaluated for antimycobacterial activities. These compounds have been tested against various strains of Mycobacterium tuberculosis, showing promise for the treatment of tuberculosis, especially drug-resistant strains (Senthilkumar et al., 2009).

Properties

IUPAC Name

6-cyclopropyl-8-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN/c13-12-6-10(8-1-2-8)5-9-3-4-14-7-11(9)12/h3-8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHTZZAWGLPNFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C3C=NC=CC3=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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